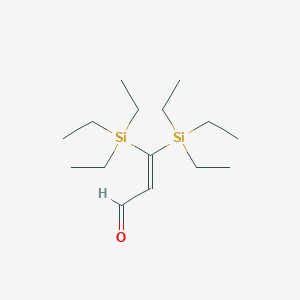

3,3-Bis(triethylsilyl)acrylaldehyde

Description

3,3-Bis(triethylsilyl)acrylaldehyde (CAS: 1421789-57-2) is an organosilicon compound featuring two triethylsilyl (TES) groups attached to the α-carbon of an acrylaldehyde backbone. Its structure combines the electron-withdrawing aldehyde group with bulky, electron-donating silyl substituents, making it a unique reagent in organic synthesis. The TES groups enhance steric bulk and modulate electronic properties, influencing reactivity in cross-coupling reactions and polymer applications .

Properties

IUPAC Name |

3,3-bis(triethylsilyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOSTSGOKMWCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(=CC=O)[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(triethylsilyl)acrylaldehyde typically involves the reaction of acrylaldehyde with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

While specific industrial production methods for 3,3-Bis(triethylsilyl)acrylaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(triethylsilyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl groups.

Major Products Formed

Oxidation: 3,3-Bis(triethylsilyl)acrylic acid.

Reduction: 3,3-Bis(triethylsilyl)acryl alcohol.

Substitution: Various substituted acrylaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3,3-Bis(triethylsilyl)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(triethylsilyl)acrylaldehyde involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl groups provide steric protection to the acrylaldehyde moiety, allowing selective reactions to occur at the aldehyde group. The compound can participate in nucleophilic addition, electrophilic substitution, and other organic reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Acrylaldehyde Derivatives

Structural and Electronic Differences

(a) Nitrogen Heterocycle-Substituted Acrylaldehydes

3,3-Bis(1H-imidazol-1-yl)acrylaldehyde (3a) :

- Substituents: Two imidazole rings.

- Physical Properties: White solid, m.p. 146.5–147.8 °C.

- Reactivity: The electron-rich imidazole groups facilitate nucleophilic reactions, contrasting with the steric hindrance of TES groups in 3,3-Bis(triethylsilyl)acrylaldehyde.

- Characterization: Distinct ¹H NMR signals at δ 9.43 ppm (CHO) and ESI-HRMS m/z 189.0769 .

3,3-Bis(1H-pyrazol-1-yl)acrylaldehyde (3d) :

(b) Aromatic and Amino-Substituted Derivatives

- 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde: Substituents: Electron-donating dimethylamino groups on phenyl rings. Physical Properties: m.p. 171–172 °C; molecular weight 294.39 g/mol. Electronic Effects: The amino groups enhance conjugation, red-shifting UV-Vis absorption compared to the TES derivative’s aliphatic silyl groups .

(c) Thiophene-Substituted Acrylaldehyde

Physical and Spectroscopic Properties

Notes:

Biological Activity

3,3-Bis(triethylsilyl)acrylaldehyde is a silane-derived compound with potential biological activities. Its unique structure, characterized by the presence of triethylsilyl groups, influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3,3-Bis(triethylsilyl)acrylaldehyde is , with a molecular weight of approximately 226.36 g/mol. The compound features two triethylsilyl groups attached to a central acrylaldehyde moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3,3-Bis(triethylsilyl)acrylaldehyde exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of 3,3-Bis(triethylsilyl)acrylaldehyde was evaluated using several assays, including the DPPH radical scavenging assay and the ABTS assay. Results showed that the compound has a notable ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related damage in biological systems.

The biological activity of 3,3-Bis(triethylsilyl)acrylaldehyde can be attributed to several mechanisms:

- Interaction with Cellular Targets : The triethylsilyl groups may enhance the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively and interact with intracellular targets such as enzymes and receptors.

- Formation of Reactive Species : The aldehyde functional group can undergo reactions leading to the formation of reactive oxygen species (ROS), which may contribute to its antimicrobial effects.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

-

Study on Antimicrobial Efficacy :

A controlled study tested the effectiveness of 3,3-Bis(triethylsilyl)acrylaldehyde against clinical isolates of bacteria. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.